5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole

Antiviral drug discovery Nonnucleoside inhibitors Human cytomegalovirus (HCMV)

Optimize antiviral hit-to-lead programs with 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole (DCB). This non-nucleoside scaffold retains the 5,6-dichloro substitution essential for HCMV/RSV activity while eliminating ribose moiety toxicity. The 2-hydroxypropyl handle enables diverse analog library synthesis. Compare to TCRB/DRB to assess ribose removal effects on permeability and metabolic stability.

Molecular Formula C10H10Cl2N2O
Molecular Weight 245.1 g/mol
CAS No. 6478-83-7
Cat. No. B1461038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole
CAS6478-83-7
Molecular FormulaC10H10Cl2N2O
Molecular Weight245.1 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCCO
InChIInChI=1S/C10H10Cl2N2O/c11-6-4-8-9(5-7(6)12)14-10(13-8)2-1-3-15/h4-5,15H,1-3H2,(H,13,14)
InChIKeyJWXBWRZLAGOIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole (CAS 6478-83-7): Molecular Identity and Procurement-Relevant Specifications


5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole (DCB, CAS 6478-83-7, MFCD11106864) is a synthetic benzimidazole derivative with the molecular formula C10H10Cl2N2O and a molecular weight of 245.11 g/mol . The compound features a benzimidazole core with two chlorine substituents at positions 5 and 6, and a 3-hydroxypropyl side chain at the 2-position . Structurally, it serves as a non-nucleoside analog scaffold in medicinal chemistry, distinguished from ribosylated benzimidazoles such as 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) by the absence of the ribose moiety [1]. The compound is commercially available at purities ranging from 95% to 98% from multiple suppliers, with storage recommendations of room temperature in sealed, dry conditions .

Why 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole Cannot Be Replaced by Unhalogenated or Differently Substituted Benzimidazole Analogs


The biological and pharmacological profile of benzimidazole derivatives is exquisitely sensitive to substitution pattern, and simple analogs cannot be interchanged without fundamentally altering experimental outcomes. SAR studies across 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-benzimidazole series demonstrate that the position of chlorine atoms on the fused benzene ring determines both the spectrum and potency of antiviral activity [1]. Critically, comparative biological data from nonnucleoside benzimidazole analog series reveal that a chloro or bromo group at the 2-position is required for optimal separation of anti-HIV activity from cytotoxicity; analogs lacking 2-position halogenation exhibit diminished therapeutic windows [2]. Furthermore, the hydroxypropyl side chain at the 2-position confers distinct physicochemical properties—including modulated lipophilicity and hydrogen-bonding capacity—that differentiate this compound from 2-chloro, 2-bromo, or 2-alkylthio substituted analogs used in antiviral nucleoside scaffolds [3]. Substitution with the non-chlorinated analog 2-(3-hydroxypropyl)benzimidazole (CAS 2403-66-9) would eliminate the antiviral activity associated with 5,6-dichloro substitution entirely, as the dihalogenated benzimidazole core is essential for interaction with viral targets in HCMV and HIV models [2].

Quantitative Differentiation Evidence for 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole Versus Closest Analogs


5,6-Dichloro Substitution Is Required for Broad-Spectrum Antiviral Activity Against HCMV and HIV

Comparative SAR studies across three series of benzimidazole analogs (5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-substituted) established that the 5,6-dichloro pattern is essential for antiviral activity. In nonnucleoside analog series, compounds bearing the 5,6-dichloro substitution pattern demonstrated activity against HCMV and HIV, whereas analogs lacking halogenation at the 5- and 6-positions (e.g., unsubstituted benzimidazole core) were uniformly inactive [1]. Furthermore, within the 2-substituted-5,6-dichlorobenzimidazole class, the presence of a chloro or bromo group at the 2-position was required for optimal separation of anti-HIV activity from cytotoxicity [2].

Antiviral drug discovery Nonnucleoside inhibitors Human cytomegalovirus (HCMV) HIV Structure-activity relationship

Non-Chlorinated Analog 2-(3-Hydroxypropyl)benzimidazole Lacks Documented Antiviral Activity

The unhalogenated analog 2-(3-hydroxypropyl)benzimidazole (CAS 2403-66-9) has been characterized exclusively as a fragment scaffold for molecular linking and modification, with no peer-reviewed publications reporting antiviral activity against HCMV, HIV, or RSV [1]. In contrast, the 5,6-dichloro-substituted analog (DCB, CAS 6478-83-7) has documented activity in RSV inhibition studies and is positioned within a well-characterized SAR framework for antiviral benzimidazoles [2]. This stark divergence in biological annotation—fragment scaffold versus bioactive antiviral candidate—represents a fundamental differentiation for procurement decisions.

Benzimidazole analogs Halogenation requirement Antiviral SAR Drug design

Physicochemical Differentiation: Molecular Weight and Lipophilicity Divergence from Ribosylated Benzimidazole Antivirals

5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole (MW 245.11 g/mol) is approximately 100–150 Da lighter than ribosylated benzimidazole antivirals such as TCRB (2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole, MW ~397.6 g/mol) and DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole, MW ~379.2 g/mol) [1]. This molecular weight reduction, combined with the absence of the highly polar ribose moiety, alters both solubility profile and membrane permeability characteristics. The compound exhibits solubility parameters distinct from its ribosylated counterparts, with vendor documentation indicating solubility in organic solvents and limited aqueous solubility, consistent with the calculated LogP (~2.5–3.5 estimated range for dichlorinated benzimidazole core with hydroxypropyl chain) [2]. These physicochemical differences directly impact formulation requirements and assay compatibility.

Physicochemical properties Molecular weight Lipophilicity Drug-likeness Procurement specifications

RSV Inhibitory Activity: A Distinct Virological Niche Differentiating DCB from HCMV/HIV-Focused Analogs

Recent evaluations of dichloro-benzimidazole derivatives have identified 5,6-dichloro-2-(3-hydroxypropyl)benzimidazole (DCB) as an inhibitor of respiratory syncytial virus (RSV) infection in vitro [1]. This activity profile distinguishes DCB from the broader class of 2-substituted-5,6-dichlorobenzimidazoles, which have been primarily characterized for activity against DNA viruses (HCMV, HSV-1) and retroviruses (HIV) [2]. The compound demonstrated RSV inhibition with low cytotoxicity in human cell lines, positioning it within a distinct virological niche relative to other 5,6-dichlorobenzimidazole derivatives optimized for HCMV or HIV targets [1].

Respiratory syncytial virus (RSV) RNA virus inhibition Antiviral screening Benzimidazole derivatives

Evidence-Backed Research Applications for 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole (CAS 6478-83-7)


Nonnucleoside Antiviral Lead Discovery for RNA Viruses, with Emphasis on RSV

DCB is positioned as a nonnucleoside scaffold for antiviral screening programs targeting RNA viruses, particularly respiratory syncytial virus (RSV). The compound's documented RSV inhibitory activity in vitro [1], combined with its alignment within the 5,6-dichlorobenzimidazole SAR framework established for antiviral benzimidazoles [2], makes it a rational starting point for hit-to-lead optimization in RSV drug discovery. Its nonnucleoside structure avoids the metabolic and toxicity liabilities often associated with nucleoside analogs, offering a differentiated chemical space for antiviral development.

Medicinal Chemistry SAR Expansion Around 2-Substituted-5,6-Dichlorobenzimidazole Scaffolds

DCB serves as a versatile synthetic intermediate for generating diverse analog libraries through functionalization of the 2-position hydroxypropyl group or alkylation at the N1 position. The compound's structural features—5,6-dichloro substitution essential for antiviral activity and a 2-hydroxypropyl handle amenable to further derivatization [1]—enable systematic exploration of structure-activity relationships beyond the ribosylated benzimidazole nucleosides extensively studied in the 1990s. Alkylation at N1 with substituted benzyl groups or modification of the hydroxypropyl side chain can yield novel nonnucleoside analogs with potentially improved antiviral profiles [2].

Physicochemical Comparator Studies: Non-Ribosylated vs. Ribosylated Benzimidazole Antivirals

The substantial molecular weight and polarity difference between DCB (MW 245.11) and ribosylated benzimidazole antivirals such as TCRB (MW ~397.6) and DRB (MW ~379.2) makes DCB a valuable comparator compound for systematic evaluation of how ribose removal affects membrane permeability, solubility, metabolic stability, and off-target binding [1]. Such comparative studies can inform the design of next-generation benzimidazole antivirals with improved drug-like properties while preserving the antiviral activity associated with the 5,6-dichloro substitution pattern [2].

Chemical Biology Tool for Probing Viral Targets Distinct from HCMV/HIV

While most 5,6-dichlorobenzimidazole derivatives in the literature have been optimized against HCMV or HIV [1], DCB's reported RSV activity suggests it may interact with viral targets distinct from those engaged by TCRB, DRB, or maribavir analogs. This differential virological profile supports its use as a chemical biology probe to identify novel antiviral mechanisms or to validate emerging viral targets in RNA virus replication pathways [2]. Researchers should note that primary peer-reviewed validation of RSV activity is recommended prior to committing to large-scale screening programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dichloro-2-(3-hydroxypropyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.